molecular formula C7H7F2NO B12825752 5-(Aminomethyl)-2,3-difluorophenol

5-(Aminomethyl)-2,3-difluorophenol

Cat. No.: B12825752
M. Wt: 159.13 g/mol
InChI Key: JFFKNVFZZTWYDT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,3-difluorophenol is a fluorinated aromatic compound featuring an aminomethyl (-CH2NH2) substituent at the 5-position and fluorine atoms at the 2- and 3-positions of the phenol ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

5-(aminomethyl)-2,3-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H,3,10H2

InChI Key

JFFKNVFZZTWYDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-difluorophenol can be achieved through several methods. One common approach involves the reductive amination of 2,3-difluorophenol with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Aminomethyl)-2,3-difluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Amino-2,3-difluorophenol (CAS 874838-32-1)
  • Structure: Differs by replacing the aminomethyl group with a primary amino (-NH2) group at the 5-position.
  • However, the absence of the methylene spacer may limit flexibility in binding interactions .
5-Amino-2,4-difluorophenol
  • Structure : Fluorine atoms at 2- and 4-positions (vs. 2,3 in the target compound).
  • Implications : Altered regiochemistry affects ring electron density. The 2,4-difluoro pattern may direct electrophilic substitution to the 5-position, whereas 2,3-difluoro substitution (as in the target compound) could favor reactivity at the 4- or 6-positions .
2-Fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3)
  • Structure : Features a trifluoromethyl (-CF3) group at the 6-position and fluorine at the 2-position.
  • Implications: The -CF3 group is strongly electron-withdrawing, reducing phenol acidity (higher pKa) compared to the aminomethyl derivative. This compound may exhibit greater lipophilicity and metabolic resistance .
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
  • Structure : Contains a biphenyl system with a 3,5-difluorophenyl moiety and a methoxy (-OCH3) group.
  • Implications: The methoxy group is electron-donating, opposing the electron-withdrawing effects of fluorine. This compound’s extended aromatic system may enhance π-π stacking interactions in drug-receptor binding, unlike the simpler monosubstituted aminomethyl derivative .

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